Benzyl 3-ethyl-2-isocyanopent-2-enoate

Description

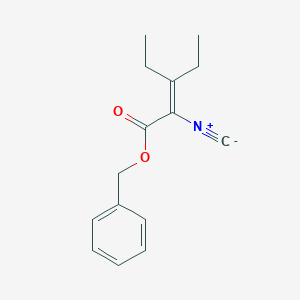

Benzyl 3-ethyl-2-isocyanopent-2-enoate is an organic compound with the molecular formula C14H17NO2. It is a derivative of benzyl esters and features a unique isocyanate group, making it an interesting subject for various chemical studies and applications .

Properties

CAS No. |

62175-81-9 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

benzyl 3-ethyl-2-isocyanopent-2-enoate |

InChI |

InChI=1S/C15H17NO2/c1-4-13(5-2)14(16-3)15(17)18-11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-2H3 |

InChI Key |

HAZDQCMWPWAIQL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C(=O)OCC1=CC=CC=C1)[N+]#[C-])CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethyl-2-isocyanopent-2-enoate typically involves the reaction of benzyl alcohol with 3-ethyl-2-isocyanopent-2-enoic acid under esterification conditions. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity compounds .

Types of Reactions:

Substitution: Nucleophilic substitution reactions can occur at the isocyanate group, leading to the formation of urea derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Ammonia or primary amines under mild conditions.

Major Products:

Oxidation: Benzyl alcohol derivatives.

Reduction: Corresponding amines.

Substitution: Urea derivatives.

Scientific Research Applications

Benzyl 3-ethyl-2-isocyanopent-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-ethyl-2-isocyanopent-2-enoate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in the formation of urea and carbamate derivatives. The molecular targets and pathways involved include nucleophilic addition reactions at the isocyanate group .

Comparison with Similar Compounds

Benzyl benzoate: Another benzyl ester with applications in organic synthesis and medicine.

Benzyl alcohol: A simpler benzyl derivative used as a solvent and in the synthesis of esters.

Benzyl chloride:

Uniqueness: Benzyl 3-ethyl-2-isocyanopent-2-enoate is unique due to its isocyanate group, which imparts distinct reactivity compared to other benzyl derivatives. This makes it particularly valuable in the synthesis of urea and carbamate derivatives, which are important in various chemical and pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of benzyl 3-ethyl-2-isocyanopent-2-enoate, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, the esterification of 3-ethyl-2-isocyanopent-2-enoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or Lewis acids like Fe³⁺). Reaction optimization includes:

- Molar Ratios : Stoichiometric excess of benzyl alcohol (1.5–2.0 equivalents) to drive esterification.

- Catalyst Screening : Testing green catalysts (e.g., ammonium cerium phosphate, as in ) to improve yield and reduce side reactions.

- Temperature Control : Maintaining 80–100°C to balance reaction rate and thermal stability of the isocyano group.

- Experimental Design : Use of uniform experimental design or response surface methodology to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester backbone, ethyl substituent, and isocyano group (δ 150–160 ppm for isocyanates in ¹³C NMR).

- IR Spectroscopy : Strong absorption at ~2100–2150 cm⁻¹ (C≡N stretch of the isocyano group).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

Q. What are the critical stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer :

- Storage Conditions : Protect from moisture (desiccator storage), light (amber vials), and temperatures <4°C to prevent hydrolysis or polymerization.

- Degradation Monitoring :

- HPLC : Track purity over time using a C18 column and UV detection at 220–260 nm.

- TGA/DSC : Assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How does the isocyano group in this compound influence its reactivity in cycloaddition or metal coordination reactions?

- Methodological Answer :

- Cycloaddition : The isocyano group acts as a dipolarophile in [3+2] cycloadditions with nitrones. Kinetic studies (e.g., variable-temperature NMR) can assess reaction rates.

- Metal Coordination : Use X-ray absorption spectroscopy (XAS) or DFT calculations to study binding modes with transition metals (e.g., Pd or Cu). Compare with analogous nitrile-containing esters.

- Competitive Reactions : Design experiments to compare reactivity with isocyanates vs. nitriles under identical conditions .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Purity Assessment : Use differential scanning calorimetry (DSC) to measure melting point ranges; impurities broaden peaks.

- Solubility Studies : Re-evaluate in multiple solvents (e.g., DMSO, THF, ethyl acetate) via gravimetric analysis.

- Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry ) and avoid non-peer-reviewed sources.

Q. How can computational chemistry predict the electronic properties or reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Reaction Mechanism Modeling : Use Gaussian or ORCA to simulate intermediates in hydrolysis or cycloaddition pathways.

- Solvent Effects : Apply implicit solvent models (e.g., PCM) to predict solvation energies and kinetic barriers .

Data Analysis and Presentation Guidelines

- Statistical Validation : Apply ANOVA or t-tests to compare experimental replicates. Use tools like OriginLab or Python’s SciPy for analysis .

- Crystallographic Data : Refine structures with SHELXL and visualize using ORTEP-3 for clarity in bond lengths/angles .

- Spectral Interpretation : Reference ACS Style Guide for NMR/IR data reporting (e.g., J. Org. Chem. standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.